molecular formula C8H12Br2NO- B016735 3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline CAS No. 78033-68-8

3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline

Cat. No. B016735
CAS RN: 78033-68-8
M. Wt: 297.99 g/mol
InChI Key: YAAFPYKOFIFPSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrroline and pyrrolidine derivatives often involves intricate chemical reactions. For instance, derivatives of Δ3-pyrrolin-2-one have been prepared via regioselective synthesis starting from 2-tosylpyrroles, showcasing the versatility in the synthetic approaches for constructing the pyrroline core structure (Kinoshita et al., 1993). Additionally, the synthesis of tetrahydropyrrolo[1,2-d]oxadiazoles from functionalized Δ1-pyrrolines and in situ generated nitrile oxides highlights the diastereoselective synthesis strategies utilized for such compounds (Ivanova et al., 2023).

Molecular Structure Analysis

Molecular structure determination of related compounds, such as the crystal structure of a stable nitroxide radical derivative, provides insight into the spatial arrangement of atoms and the geometry of the molecule. This understanding is crucial for elucidating the compound's reactivity and interaction with other molecules (Frey & Herdtweck, 2010).

Chemical Reactions and Properties

The chemical reactivity of pyrroline derivatives is influenced by their molecular structure. For example, the mechanism-based inhibition of monoamine oxidase by 3-aryl-Delta3-pyrrolines showcases the biological reactivity of these compounds (Williams & Lawson, 1998). This highlights the compound's potential interactions with biological systems, albeit beyond the scope of direct drug use and dosage discussions.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a vital role in the application of these compounds. These properties are often determined through crystallography and solubility tests in various solvents, providing a foundational understanding of the material's behavior in different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and electrochemical properties, are essential for tailoring the use of these compounds in synthesis and material science. For instance, the electrochemical communication in tetraferrocenyl-substituted pyrroles indicates the influence of electron delocalization on the compound's properties (Hildebrandt et al., 2011).

Scientific Research Applications

Pyrroline Derivatives in Plant Defense Mechanisms

Studies indicate the role of pyrroline-5-carboxylate (P5C) metabolism in plant defense against pathogens. P5C, an intermediate product of both proline biosynthesis and catabolism, is crucial in resistance against bacterial pathogens through the salicylic acid-dependent pathway and reactive oxygen species (ROS) production, highlighting its significance in plant pathogen resistance mechanisms (Qamar, Mysore, & Senthil-Kumar, 2015).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, closely related to pyrroline derivatives, serves as a versatile scaffold in drug discovery due to its ability to explore pharmacophore space efficiently, contribute to stereochemistry, and provide 3D coverage. This review highlights the utility of pyrrolidine and its derivatives in developing novel biologically active compounds, emphasizing their importance in medicinal chemistry (Li Petri et al., 2021).

Diketopyrrolopyrroles: Optical Properties

Diketopyrrolopyrroles, related to pyrroline through their structural motifs, are widely used dyes with applications in various fields such as high-quality pigments and solar cells. Their synthesis, reactivity, and the relationship between their structure and optical properties have been extensively reviewed, showcasing their significance in material science and optical applications (Grzybowski & Gryko, 2015).

Supramolecular Capsules from Calixpyrrole Scaffolds

Research on calixpyrrole components, which are structurally related to pyrroline derivatives, has led to the development of supramolecular capsules. These capsules demonstrate the potential of pyrroline derivatives in creating novel molecular structures with applications in nanotechnology and materials science (Ballester, 2011).

N-confused Calix[4]pyrroles

N-confused calix[4]pyrroles (NCCPs), a variation of calix[4]pyrrole derivatives, exhibit unique anion-binding properties different from regular calix[4]pyrroles. This review discusses NCCPs' synthesis, structure, and potential applications in anion binding and sensing, further illustrating the chemical versatility and potential applications of pyrroline derivatives in supramolecular chemistry (Anzenbacher, Nishiyabu, & Palacios, 2006).

properties

IUPAC Name

3,4-dibromo-2,2,5,5-tetramethyl-1-oxidopyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2NO/c1-7(2)5(9)6(10)8(3,4)11(7)12/h1-4H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAFPYKOFIFPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(N1[O-])(C)C)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2NO-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline

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